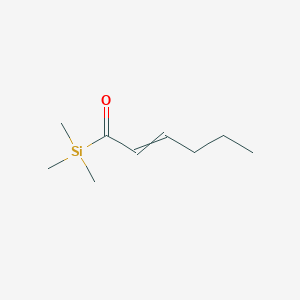
1-(Trimethylsilyl)hex-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Trimethylsilyl)hex-2-EN-1-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a hex-2-en-1-one backbone. This compound is notable for its unique chemical properties and its utility in various synthetic applications.
Vorbereitungsmethoden
The synthesis of 1-(Trimethylsilyl)hex-2-EN-1-one typically involves the reaction of hex-2-en-1-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Hex-2-en-1-one+Trimethylsilyl chloride→this compound
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1-(Trimethylsilyl)hex-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like fluoride ions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like fluoride ions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Trimethylsilyl)hex-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules.
Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-(Trimethylsilyl)hex-2-EN-1-one exerts its effects involves the reactivity of the enone moiety and the trimethylsilyl group. The enone can participate in various addition reactions, while the trimethylsilyl group can act as a protecting group or be substituted with other functional groups. Molecular targets and pathways involved depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-(Trimethylsilyl)hex-2-EN-1-one can be compared with other similar compounds such as:
1-(Trimethylsilyl)prop-2-EN-1-one: Similar structure but with a shorter carbon chain.
1-(Trimethylsilyl)but-2-EN-1-one: Similar structure but with a different carbon chain length.
1-(Trimethylsilyl)pent-2-EN-1-one: Similar structure but with a different carbon chain length.
The uniqueness of this compound lies in its specific carbon chain length and the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
66132-94-3 |
|---|---|
Molekularformel |
C9H18OSi |
Molekulargewicht |
170.32 g/mol |
IUPAC-Name |
1-trimethylsilylhex-2-en-1-one |
InChI |
InChI=1S/C9H18OSi/c1-5-6-7-8-9(10)11(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI-Schlüssel |
ZVMAUJPLICUWAA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=CC(=O)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


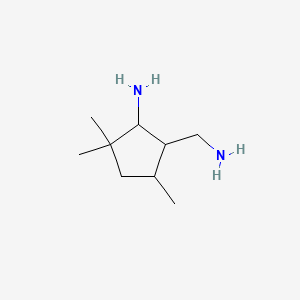
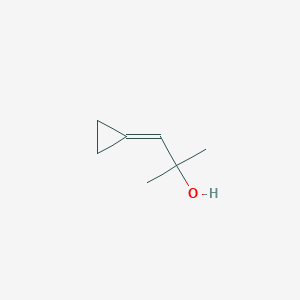

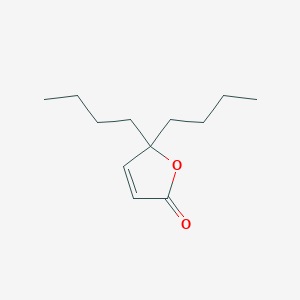

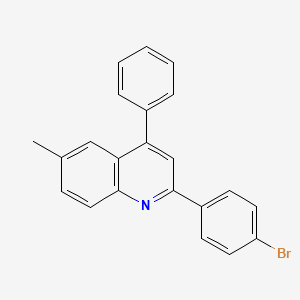
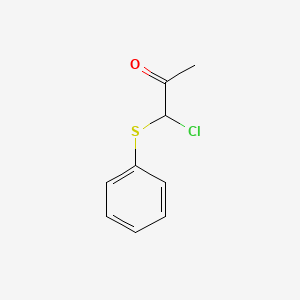
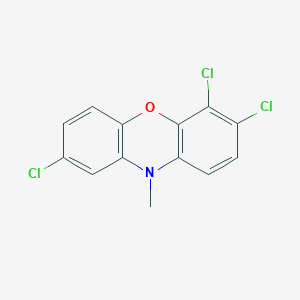
![(1E,1'E)-N,N'-(Ethane-1,2-diyl)bis[1-(9H-fluoren-2-yl)ethan-1-imine]](/img/structure/B14478666.png)
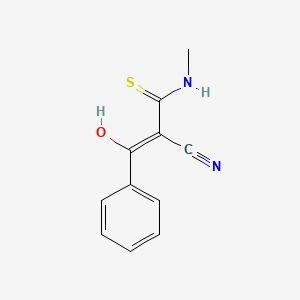
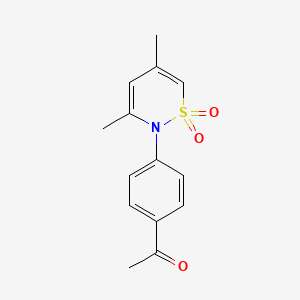
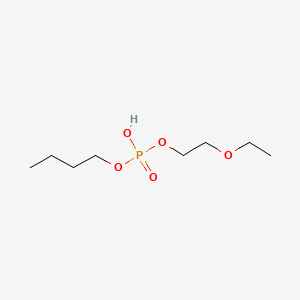
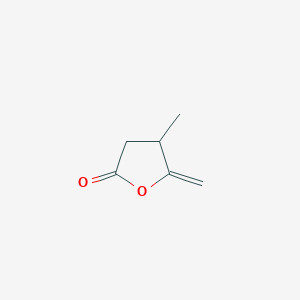
![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)
